molecular formula C13H18FN3O2 B7166117 N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide

N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide

Cat. No.: B7166117
M. Wt: 267.30 g/mol
InChI Key: LQSXCGOENMBPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a fluoropyridine moiety and a morpholine ring. The presence of fluorine in the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific research applications.

Properties

IUPAC Name

N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-10(11-6-12(14)8-15-7-11)16-13(18)9-17-2-4-19-5-3-17/h6-8,10H,2-5,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSXCGOENMBPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide typically involves the following steps:

    Fluorination of Pyridine: The starting material, pyridine, undergoes selective fluorination to introduce a fluorine atom at the 5-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Alkylation: The fluoropyridine derivative is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group at the 1-position.

    Amidation: The resulting intermediate is reacted with morpholine and acetic anhydride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[1-(5-fluoropyridin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine
  • 5-chloro-2-N-[1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine

Comparison: N-[1-(5-fluoropyridin-3-yl)ethyl]-2-morpholin-4-ylacetamide is unique due to the presence of both the fluoropyridine and morpholine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.